3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines pyridine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 6-methylpyridin-2-ol with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
Uniqueness
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of pyridine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-5-2-8-18(21-14)23-13-15-6-4-10-22(12-15)17-7-3-9-20-16(17)11-19/h2-3,5,7-9,15H,4,6,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUGCVJGNTZPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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